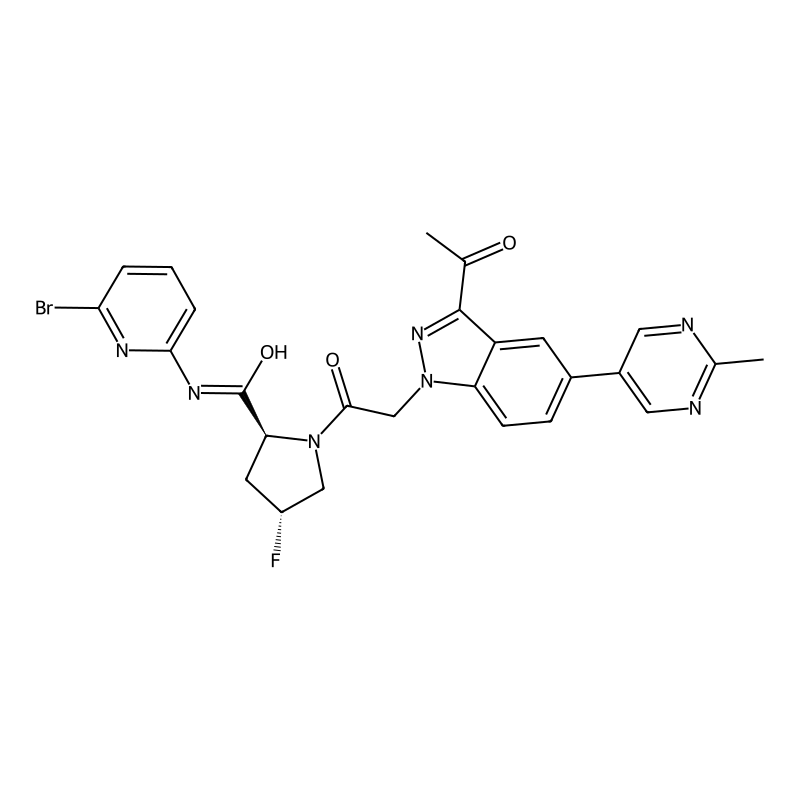

Danicopan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Danicopan complement factor D inhibitor mechanism of action

Mechanism of Action and Pharmacological Profile

Danicopan's mechanism provides a targeted approach to control hemolysis in PNH by acting proximally in the complement cascade.

- Target and Pathway: this compound reversibly binds to complement factor D, a serine protease essential for the activation and amplification of the alternative pathway (AP) [1] [2]. Factor D's role is to cleave factor B, enabling the formation of the AP C3 convertase (C3bBb). By inhibiting factor D, this compound prevents the formation of this enzyme [1].

- Consequences in PNH: Inhibiting the AP C3 convertase has two critical effects in PNH:

- It reduces the opsonization of PNH red blood cells with C3 fragments, which is the primary driver of extravascular hemolysis (EVH) [1] [3].

- It dampens the amplification loop that feeds into the terminal pathway, thereby reducing the generation of the membrane attack complex (MAC) responsible for intravascular hemolysis (IVH) [2] [4].

- Rationale for Add-On Therapy: In patients treated with C5 inhibitors (e.g., eculizumab, ravulizumab), IVH is controlled, but EVH often persists [1] [5]. This compound addresses this C3-mediated EVH when used as an add-on, providing a dual-therapy approach to control both IVH and EVH [5].

The following diagram illustrates the complement cascade and the specific point of inhibition by this compound:

Quantitative Pharmacological and Clinical Data

The pharmacological profile and clinical efficacy of this compound are characterized by specific pharmacokinetic parameters and dose-dependent responses.

Pharmacokinetic Profile [1]:

| Parameter | Value |

|---|---|

| Bioavailability | Median Tmax: 3.7 hours |

| Food Effect | High-fat meal increases AUC ~25% and Cmax ~93% |

| Protein Binding | Extensive (91.5% - 94.3%) |

| Volume of Distribution | 395 L (for 75 kg person) |

| Half-life | 7.9 hours |

| Clearance | 63 L/h |

| Route of Elimination | 69% feces (3.57% unchanged), 25% urine (0.48% unchanged) |

Clinical Efficacy Data from Trials:

| Trial (Phase) | Population & Regimen | Key Efficacy Outcomes |

|---|

| Monotherapy (Phase 2) [6] [2] [4] | 10 untreated PNH patients, 100-200 mg TID for 84 days | - LDH reduced: 5.7x ULN (baseline) to 1.8x ULN (Day 28) & 2.2x ULN (Day 84)

- Hemoglobin increased: +1.7 g/dL at Day 84

- FACIT-Fatigue score improved: +13 points at Day 84 | | Add-on Therapy (Phase 3 ALPHA) [5] | 73 patients with EVH on ravulizumab/eculizumab, add-on this compound vs placebo | - Hemoglobin increase: LS mean difference of 2.44 g/dL vs placebo at 12 weeks

- Transfusion avoidance: Significant reduction |

Experimental Protocol Overview

For researchers, the methodology from a key Phase 2 monotherapy clinical trial provides a template for investigating this compound [2] [4].

- Study Design: An international, open-label, single-arm, dose-finding trial in untreated PNH patients with hemolysis.

- Patient Population:

- Dosing Regimen:

- Primary Endpoint: Change in LDH concentration from baseline at Day 28 [2] [4].

- Key Secondary Endpoints:

- Pharmacodynamic Assessments:

Safety and Tolerability Profile

Based on clinical trial data, this compound has a defined and generally manageable safety profile.

- Common Adverse Events: The most frequently reported adverse events include headache, fever, upper respiratory tract infection, and pain in the extremities [4] [7].

- Serious Risks: There is an increased risk of infections with encapsulated bacteria (e.g., Neisseria meningitidis), which is a class effect of complement inhibitors. Vaccination against these organisms is required prior to treatment [2] [5].

- Hepatic Effects: Isolated cases of elevated liver enzymes (AST/ALT) have been observed, which resolved without sequelae [1] [2]. Monitoring is recommended.

- Overdose: In case of overdose, general supportive measures are indicated, with attention to potential increases in liver enzymes [1].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Review - this compound (Voydeya) - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. This compound: an oral complement factor D inhibitor ... [haematologica.org]

- 5. This compound's FDA approval: a breakthrough in the treatment... [journals.lww.com]

- 6. This compound: an oral complement factor D inhibitor for ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [en.wikipedia.org]

discovery and development of danicopan ACH-4471

Mechanism of Action and Complement Pathway

Danicopan selectively inhibits complement factor D, a serine protease essential for the activation and amplification of the complement alternative pathway (AP) [1] [2]. The diagram below illustrates how this compound acts within the complement cascade.

This compound inhibits the alternative pathway of the complement cascade, preventing C3 convertase formation and downstream effector functions.

Key In Vitro and Preclinical Profiling Data

Early characterization established this compound as a potent and selective factor D inhibitor, with data summarized in the table below.

| Parameter | Result/Value | Experimental Context |

|---|---|---|

| Factor D Binding (Kd) | 0.54 nM [3] [4] | Surface plasmon resonance with human Factor D [3]. |

| Enzymatic Inhibition (IC₅₀) | 0.015 µM [3] | Inhibition of pure factor D proteolytic activity on its natural substrate (C3bB complex) [3]. |

| Hemolysis Inhibition (IC₅₀) | 0.0040 - 0.027 µM [3] | Range across assays using 8% normal human serum and rabbit erythrocytes (AP) or antibody-sensitized sheep erythrocytes (CP) [3]. |

| C3 Fragment Deposition | Significant reduction [5] | Flow cytometry with FITC-conjugated anti-human C3d antibody on PNH erythrocytes [5]. |

Detailed Experimental Protocols

- Factor D Binding Kinetics (Surface Plasmon Resonance): Binding kinetics and affinity of this compound to human factor D were determined by surface plasmon resonance [3].

- Factor D Enzymatic Activity: Inhibition of factor D activity was evaluated using 0.8 nM purified human factor D and its natural substrate C3bB [3].

- Hemolysis Assays: Inhibition of APC-mediated hemolytic activity was assessed with 8% normal human serum and rabbit erythrocytes; classical pathway inhibition used 0.5% normal human serum and antibody-sensitized sheep erythrocytes [3].

- Cell-based Assays (Ham test): Inhibition of hemolysis was assessed using PNH erythrocytes at 1% hematocrit in GVB0/MgEGTA (pH 6.4) and 20% acidified human serum [3]. A modified Ham test assessed efficacy in aHUS patient serum [3].

In Vivo Efficacy and Ocular Distribution

| Species | Key Findings | Implications |

|---|---|---|

| Cynomolgus Monkeys | Oral administration (200 mg/kg, twice 12h apart) suppressed APC activity by >95% for 30 hours [3]. | Proof-of-concept for oral dosing achieving sustained systemic AP inhibition [3]. |

| Rats (Pigmented) | Following a single oral [¹⁴C]-danicopan dose, radioactivity localized to and persisted in the uveal tract for 672 hours (t₁/₂=576 h) [6] [3]. | Demonstrated melanin binding creating an ocular drug reservoir [6]. |

| Rabbits (Pigmented) | After multiple oral doses, drug exposure (AUC) in neural retina was 3.4-fold higher vs. plasma; in choroid/Bruch's/RPE, it was 62.7-fold higher [6]. | Oral this compound crosses the blood-retina barrier, supporting potential for treating geographic atrophy [6]. |

Clinical Development and Clinical Trial Data

Clinical development progressed from monotherapy to combination therapy with C5 inhibitors to address extravascular hemolysis (EVH) in PNH [5] [7].

- Phase II Monotherapy (NCT03053102): In 10 untreated PNH patients, this compound (100-200 mg TID) significantly reduced intravascular hemolysis and increased hemoglobin over 84 days [5] [8].

- Phase II Add-on Therapy: In C5 inhibitor-treated PNH patients with persistent anemia, this compound add-on resulted in clinically significant hemoglobin improvements and near transfusion-independence [7].

- Phase III Trial (NCT04469465): A pivotal 84-patient, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety of this compound add-on therapy in PNH patients with clinically evident EVH [7].

Key clinical efficacy data from the phase II monotherapy trial is summarized below.

| Clinical Parameter | Baseline (Mean) | Day 28 (Mean) | Day 84 (Mean) |

|---|---|---|---|

| Lactate Dehydrogenase (LDH) | 5.7 x ULN [5] [8] | 1.8 x ULN [5] [8] | 2.2 x ULN [5] [8] |

| Hemoglobin | 9.8 g/dL [5] [8] | +1.1 g/dL [5] [8] | +1.7 g/dL [5] [8] |

| FACIT-Fatigue Score | 34 [5] [8] | +9 points [5] [8] | +13 points [5] [8] |

Pharmacokinetics and Pharmacodynamics

| Parameter | Value / Description |

|---|---|

| Route & Tmax | Oral; Median Tmax ~3.7 hours [2]. |

| Food Effect | High-fat meal increases AUC by ~25% and Cmax by ~93% [2]. |

| Protein Binding | Extensive (91.5% - 94.3%) [2]. |

| Metabolism | Extensively metabolized, primarily via non-CYP pathways (oxidation, reduction, hydrolysis) [2]. |

| Elimination Half-life | Mean ~7.9 hours [2]. |

| Excretion | 69% feces (3.57% unchanged), 25% urine (0.48% unchanged) [2]. |

| Pharmacodynamic Effect | >90% inhibition of AP activity in patients on 150-200 mg TID [2]. |

Development Status and Future Directions

- Approved: In March 2024, the FDA approved this compound (Voydeya) as an add-on therapy to ravulizumab or eculizumab for treating EVH in adults with PNH [2].

- Investigational: Research continues for other complement-mediated conditions. A phase II trial in geographic atrophy (NCT05019521) was terminated due to lack of efficacy [9].

- Discontinued: Development has been discontinued for atypical hemolytic uremic syndrome (aHUS) and membranoproliferative glomerulonephritis [9].

References

- 1. and Development of the Oral Complement Factor... Discovery [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. ( this compound - ACH ) | Complement System 4471 [invivochem.com]

- 4. | Complement System | TargetMol this compound [targetmol.com]

- 5. This compound: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase 3 Study of this compound, an Oral Complement Factor ... [sciencedirect.com]

- 8. : an oral complement factor D inhibitor for... | Haematologica this compound [haematologica.org]

- 9. - Alexion AstraZeneca Rare Disease - AdisInsight this compound [adisinsight.springer.com]

Comprehensive Technical Profile of Danicopan: Pharmacokinetics and Pharmacodynamics

Introduction and Mechanism of Action

Danicopan (development codes ACH-0144471, ALXN2040; brand name Voydeya) is a first-in-class, oral small molecule inhibitor of complement factor D, approved as add-on therapy to ravulizumab or eculizumab for treating extravascular hemolysis (EVH) in adult patients with paroxysmal nocturnal hemoglobinuria (PNH). [1] Its therapeutic action stems from selective inhibition of the alternative pathway (AP) of the complement system, a key amplifier of the complement cascade. [1] [2]

The diagram below illustrates this compound's specific molecular target within the complement cascade alternative pathway:

Figure 1: this compound inhibits Factor D, blocking the core amplification loop of the alternative complement pathway. This action prevents the formation of C3 convertase (C3bBb), thereby reducing the downstream effector functions that lead to both extravascular hemolysis (EVH) through C3b opsonization and terminal pathway-mediated intravascular hemolysis (IVH).

This compound's mechanism involves reversibly binding to complement factor D, an essential serine protease, thereby preventing the formation of the AP C3 convertase (C3bBb). [1] This blockade halts the amplification of the complement cascade, reducing the generation of C3 fragment opsonins (C3b, iC3b) responsible for C3-mediated extravascular hemolysis. [1] [2] When used as an add-on therapy, this compound controls proximal AP-mediated EVH, while the co-administered C5 inhibitor (ravulizumab or eculizumab) maintains control over terminal membrane attack complex (MAC)-mediated intravascular hemolysis (IVH). [1]

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of this compound has been characterized in healthy subjects and PNH patients. Key parameters are summarized in the table below, followed by detailed explanations.

Key Pharmacokinetic Parameters

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Absorption & Exposure | ||

| Tmax (Median) | 3.7 hours | Following 150 mg oral dose in PNH patients [1] |

| Food Effect (High-fat meal) | AUC: ↑ ~25% Cmax: ↑ ~93% | vs. fasted state; Tmax comparable [1] | | Distribution | | | | Apparent Volume of Distribution (Vd) | 395 L | For a 75 kg person [1] | | Protein Binding | 91.5% - 94.3% | Extensive binding to plasma proteins [1] | | Metabolism & Elimination | | | | Half-life (t½) | 7.9 hours | Mean value [1] | | Apparent Clearance (CL/F) | 63 L/h | Mean value [1] | | Primary Metabolic Pathways | Oxidation, Reduction, Hydrolysis | Amide hydrolysis is the major pathway [1] | | CYP450 Involvement | Minimal | Low likelihood of CYP-based drug-drug interactions [1] | | Excretion | | | | Feces | 69% of dose (3.57% as parent drug) | Following a single radiolabeled dose [1] | | Urine | 25% of dose (0.48% as parent drug) | Following a single radiolabeled dose [1] |

Detailed PK Characteristics

- Absorption and Food Effect: this compound is orally administered. Its absorption is notably influenced by food, with a high-fat meal significantly increasing peak concentration. The recommended dosing is with or without food. [1]

- Distribution and Tissue Penetration: The large volume of distribution suggests extensive tissue distribution. Preclinical studies demonstrate this compound's ability to cross physiological barriers like the blood-retina barrier. In pigmented animal models, this compound showed significant accumulation and sustained exposure in melanin-containing ocular tissues (choroid/Bruch's membrane/retinal pigment epithelium) and the neural retina, acting as a drug depot. [3]

- Metabolism and Elimination: this compound undergoes extensive metabolism primarily via non-CYP pathways. The major route of elimination is amide hydrolysis. Consequently, it has a low potential for CYP-mediated drug-drug interactions. Most of the administered dose is excreted in feces, with a smaller portion eliminated in urine, indicating a mixed biliary and renal excretion pathway with minimal excretion of unchanged parent drug. [1]

Pharmacodynamic Properties

The pharmacodynamic (PD) effects of this compound are characterized by potent, selective inhibition of the complement alternative pathway.

Key Pharmacodynamic Parameters

| Parameter | Effect / Value | Conditions / Clinical Relevance |

|---|---|---|

| Target Engagement & Pathway Inhibition | ||

| Factor D Inhibition | >90% inhibition of AP activity | With 150-200 mg TID dosing in PNH patients [1] |

| Wieslab AP Assay | Inhibition of AP activity | Key pharmacodynamic biomarker [2] |

| Downstream Biomarkers | ||

| Plasma Bb Fragment | Reduction of ~50% | Reflects reduced AP C3 convertase formation [1] |

| C3 Fragment Deposition on PNH RBCs | Reduction of >50% | Directly addresses mechanism of EVH [1] |

| Lactate Dehydrogenase (LDH) | Reduction from 5.7x ULN to 1.8x ULN | Monotherapy study, indicates control of IVH [2] |

| Clinical Efficacy Endpoints | ||

| Hemoglobin (Hb) Level | Increase of 2.8 g/dL (LS mean change) | At Week 12 vs. baseline in phase 3 trial [4] |

| Transfusion Avoidance | Significant improvement | Proportion of patients avoiding blood transfusions [4] |

| FACIT-Fatigue Score | Significant improvement | Patient-reported outcome indicating reduced fatigue [4] [2] |

Efficacy and Clinical Evidence

- Phase 3 ALPHA Trial (NCT04469465): This pivotal study evaluated this compound as an add-on to ravulizumab or eculizumab in PNH patients with significant EVH (Hb ≤9.5 g/dL). The primary endpoint was met, with a least squares mean Hb increase of 2.8 g/dL from baseline at Week 12. Patients switching from placebo to this compound at Week 12 showed similar Hb improvements by Week 24. These improvements in Hb, transfusion avoidance, and fatigue were maintained through Week 72, demonstrating sustained efficacy. [4]

- Phase 2 Monotherapy Trial (NCT03053102: In untreated PNH patients, this compound monotherapy (100-200 mg TID) over 84 days significantly reduced intravascular hemolysis, evidenced by a decrease in LDH from 5.7x ULN at baseline to 1.8x ULN at Day 28. Hemoglobin increased by a mean of 1.7 g/dL at Day 84, confirming the drug's ability to control hemolysis and improve anemia. [2]

Experimental Methodologies

This section details key experimental protocols from cited studies to facilitate understanding of the data generation process.

Clinical Trial Design: Phase 3 ALPHA Study

The Phase 3 ALPHA trial was a randomized, double-blind, placebo-controlled study with subsequent open-label periods and a long-term extension (LTE). [4]

- Population: 86 randomized adults with PNH and significant EVH (Hb ≤9.5 g/dL, ARC ≥120 x 10⁹/L) on stable C5 inhibitor therapy (ravulizumab or eculizumab).

- Intervention:

- Double-Blind Period (TP1, 12 weeks): Patients randomized to receive oral this compound (150 mg TID) or placebo as add-on therapy.

- Open-Label Period (TP2, 12 weeks): Patients previously on placebo switched to this compound.

- Long-Term Extension (LTE, ~2 years): All willing patients continued this compound to assess long-term safety and efficacy.

- Primary Endpoint: Change in hemoglobin from baseline to Week 12.

- Key Assessments: Hemoglobin, absolute reticulocyte count (ARC), LDH, transfusion records, FACIT-Fatigue score, and safety monitoring.

Preclinical Ocular PK/PD Study Protocol

A study investigated this compound's distribution to the posterior segment of the eye, relevant for its potential application in geographic atrophy. [3]

- Animal Models: Pigmented (Long-Evans rats, Dutch Belted rabbits) and albino (Wistar Han rats, New Zealand White rabbits) strains to assess melanin binding.

- Dosing: Single or multiple oral doses of this compound or [¹⁴C]-danicopan.

- Tissue Distribution:

- Quantitative Whole-Body Autoradiography (QWBA): Used in rats to visualize and quantify drug-derived radioactivity in tissues over time (1 to 672 hours post-dose).

- Tissue Concentration Analysis: In rabbits, this compound concentrations were measured in plasma, neural retina, and choroid/Bruch's membrane/RPE at various time points post-dose.

- In Vitro Melanin Binding: Characterized this compound's binding property to melanin.

- PK Analysis: Non-compartmental analysis to determine AUC, Cmax, and Tmax in plasma and ocular tissues.

Bioanalytical and PD Assay Methods

- This compound Plasma Concentration: Determined using validated liquid chromatography methods. [2]

- Alternative Pathway Activity: Measured using the Wieslab AP assay, a classical in vitro diagnostic tool for assessing the functional activity of the AP. This assay served as a direct PD marker of this compound's target engagement. [2]

- C3 Fragment Deposition: The percentage of C3 fragment-coated PNH erythrocytes was monitored using flow cytometry, a direct measure of the proximal PD effect leading to EVH. [1] [2]

Safety and Tolerability

The long-term safety profile of this compound is established from the Phase 3 ALPHA trial and its extension. [4]

- Overall Profile: No new safety signals were identified with long-term use. The most common adverse events reported in earlier studies included headache and upper respiratory tract infection. [4] [2]

- Breakthrough Hemolysis: The event rate was low, at 6 events per 100 patient-years in the LTE, indicating that complement inhibition remained effective. [4]

- Overdose: In the event of an overdose, increases in liver enzymes may occur. General supportive measures are recommended. [1]

Conclusion

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound: an oral complement factor D inhibitor ... [haematologica.org]

- 3. This compound, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]

- 4. Long-term efficacy and safety of this compound as add-on ... [pubmed.ncbi.nlm.nih.gov]

Factor D Inhibition in the Alternative Complement Pathway: A Technical Guide for Researchers and Drug Developers

Introduction to the Alternative Complement Pathway and Factor D

The complement system is a cornerstone of innate immunity, comprising a complex network of over 30 plasma proteins that orchestrate defense against pathogens, clear immune complexes and damaged cells, and bridge innate and adaptive immunity [1] [2]. Activation occurs through three pathways—classical (CP), lectin (LP), and alternative (AP)—all converging at complement component 3 (C3) and proceeding through a common terminal pathway resulting in formation of the membrane attack complex (MAC) [1] [2].

The alternative pathway holds unique strategic importance due to its function as both an initiation route and a powerful amplification loop for the other pathways. It is estimated that approximately 80% of complement activation generated via the classical or lectin pathways is actually amplified through the alternative pathway [2]. This critical amplification process is fundamentally dependent on the serine protease Factor D (FD), making it a highly attractive and specific therapeutic target for modulating complement-driven pathologies [3] [4].

Core Principles and Therapeutic Rationale

The Central Role of Factor D

Factor D executes the rate-limiting step in alternative pathway activation. Its sole known function is the cleavage of Factor B when bound to C3b (or the spontaneously hydrolyzed C3(H₂O)), forming the AP C3 convertase (C3bBb) [3] [2]. Unlike other complement proteases, Factor D circulates in its active form but in very low plasma concentrations (~2 µg/mL), and its activity is regulated by substrate availability rather than zymogen activation [3] [5].

- Specificity and Selectivity: Factor D exhibits remarkable specificity for its single substrate, Factor B, only when the latter is in complex with C3b. This narrow substrate profile reduces the risk of off-target effects when inhibited therapeutically [3].

- Amplification Blockade: Inhibiting Factor D specifically curtails the amplification loop, significantly reducing total complement activation regardless of the initiating trigger, while potentially preserving some protective immunity via the classical and lectin pathways [2] [4].

Strategic Advantages of Factor D Inhibition

Targeting Factor D offers several distinct advantages over other complement targets:

- Pathway Specificity: Factor D inhibition selectively blocks the alternative pathway without directly affecting the classical or lectin pathways, potentially preserving critical host defense functions [4].

- Oral Administration: The development of small-molecule Factor D inhibitors enables oral dosing, a significant advantage over injected biologics (e.g., C5 inhibitors eculizumab/ravulizumab) for chronic conditions, improving patient convenience and adherence [6] [3].

- Upstream Positioning: By acting at the C3 convertase level, Factor D inhibition prevents both C3a/C3b generation and subsequent C5a/MAC formation, potentially offering broader anti-inflammatory and cytoprotective effects compared to terminal pathway inhibition [7] [4].

Factor D Inhibitor Development Landscape

The following table summarizes key Factor D inhibitors in development, highlighting their characteristics and clinical status.

| Compound Name | Chemical Class | Administration | Development Status | Key Indications | Notable Characteristics |

|---|---|---|---|---|---|

| Danicopan (ACH-4471) | Small-molecule | Oral | Approved (add-on) | PNH (with C5 inhibitors) | First oral FD inhibitor; addresses extravascular hemolysis [6] [4] |

| Vemircopan (ALXN2050) | Small-molecule | Oral | Phase 2/3 | PNH, C3G, IC-MPGN | Enhanced potency & PK vs. This compound; monotherapy potential [4] |

| NGM621 | Monoclonal antibody | Intravitreal | Phase 2 (discontinued) | Geographic Atrophy | C3 inhibitor; showed 16.8-21.9% GA growth reduction post-hoc [1] |

Table 1: Landscape of Factor D and Alternative Pathway-Targeted Therapies

The development trajectory has progressed from initial discovery efforts to identified clinical candidates. This compound was the first oral Factor D inhibitor selected for clinical investigation, demonstrating potent and selective inhibitory effects along with suitable pharmacokinetics for oral dosing [6] [4]. Subsequent optimization led to vemircopan, which exhibits enhanced in vitro potency, plus lower clearance and higher bioavailability in animal studies [4].

Experimental and Methodological Framework

In Vitro Potency and Selectivity Assessment

Robust screening assays are fundamental for characterizing Factor D inhibitors:

- Enzymatic Activity Assays: Direct FD inhibition is measured using fluorogenic or chromogenic substrates mimicking the FD cleavage site in Factor B. Compounds are screened for IC₅₀ values in buffer systems, followed by determination in more physiologically relevant media like human serum [3] [4].

- Pathway-Specific Hemolytic Assays: Specificity is confirmed using hemolysis assays dependent on individual pathways. For AP specificity, rabbit erythrocytes in Mg-EGTA-treated human serum (which blocks CP/LP) are standard. Lead compounds should show potent AP inhibition (IC₅₀ in nM range) with minimal effect on CP or LP [3] [5].

- Surface Plasmon Resonance (SPR): Used to study inhibitor binding kinetics (kₒₙ, kₒff, K𝙳) to recombinant human FD, confirming direct target engagement [4].

Ex Vivo and In Vivo Models

- Paroxysmal Nocturnal Hemoglobinuria (PNH) Erythrocyte Assay: A critical ex vivo disease model. Erythrocytes from PNH patients (deficient in CD55/CD59) are incubated with patient serum and test compounds. Effective FD inhibitors reduce C3 fragment deposition on PNH erythrocytes and prevent their complement-mediated lysis, modeling the clinical effect [3] [5].

- Lipopolysaccharide (LPS)-Induced AP Activation Model: An established in vivo pharmacodynamic model. FD-humanized mice are challenged with LPS, which triggers robust alternative pathway activation. Test compounds are administered orally, and AP activity is monitored via serum markers like Bb, C3a, and sC5b-9, demonstrating target engagement and pathway suppression [3] [4].

- Whole Blood Models for Immune Response: Ex vivo lepirudin-anticoagulated human whole blood models infected with E. coli or A. fumigatus can evaluate the immunomodulatory effects of FD inhibition on phagocytosis, leukocyte activation (MPO release), and cytokine production, providing insights into host defense implications [7].

Figure 1: Factor D's Role in the Alternative Complement Pathway Amplification Loop. Factor D (FD) cleaves Factor B (FB) bound to C3b or C3(H₂O), forming the C3 convertase essential for amplification. FD inhibition blocks this critical step, curtailing downstream C5 convertase formation and MAC assembly.

Clinical Applications and Disease Targeting

Factor D inhibition demonstrates significant promise across several complement-mediated disorders:

- Paroxysmal Nocturnal Hemoglobinuria (PNH): While C5 inhibitors (eculizumab/ravulizumab) protect against terminal complement-mediated intravascular hemolysis, extravascular hemolysis (EVH) persists due to C3 fragment opsonization of PNH erythrocytes. FD inhibition addresses this limitation. This compound is now approved as an add-on therapy to C5 inhibitors, significantly reducing EVH and improving hemoglobin levels [6] [4]. Vemircopan is being investigated as a potential monotherapy agent [4].

- Geographic Atrophy (GA) Secondary to AMD: Dysregulated alternative pathway activity, often driven by mutations in complement regulators like Factor H, is strongly implicated in GA pathogenesis. While the C3 inhibitor pegcetacoplan and C5 inhibitor avacincaptad pegol are FDA-approved, oral FD inhibitors offer a convenient, systemic approach for this chronic disease. Preclinical studies show this compound achieves sustained exposure in ocular tissues, supporting its potential utility in retinal disorders [1] [4].

- Sepsis and Inflammatory Conditions: Recent evidence implicates alternative pathway activation, indicated by elevated Bb levels, in sepsis severity and mortality, particularly when co-occurring with disseminated intravascular coagulation (DIC) [8]. FD inhibition may modulate the excessive inflammatory response in sepsis, as studies show it can reduce pro-inflammatory cytokine release in ex vivo whole blood models challenged with E. coli [7].

Figure 2: Factor D Inhibitor Drug Discovery Workflow. The pipeline progresses from initial screening through lead optimization and rigorous preclinical testing in disease-relevant models, culminating in clinical trials for complement-mediated diseases.

Future Directions and Considerations

The field of Factor D inhibition continues to evolve with several emerging frontiers and considerations:

- Combination Therapies: FD inhibitors are being explored in rational combinations, such as with C5 inhibitors in PNH, to achieve comprehensive complement blockade addressing both intravascular and extravascular hemolysis [6] [4].

- Localized Complement Inhibition: Research into tissue-specific complement regulation is growing. For instance, the gut complement system, particularly local C3 production by intestinal epithelial and stromal cells, represents a new frontier in microbiota-host communication and intestinal homeostasis [9]. This may open new avenues for FD inhibitors in gastrointestinal disorders.

- Infection Risk Management: While selective AP inhibition may preserve some antibacterial immunity, its effect on fungal defenses requires careful evaluation. Notably, C5aR1 inhibition in an A. fumigatus whole blood model unexpectedly increased cytokine release, highlighting complex, microbe-specific immune regulation [7].

- Next-Generation Inhibitors: Ongoing research focuses on improving inhibitor properties such as enhanced potency, favorable ocular penetration for retinal diseases, and reduced drug-drug interaction potential [4].

References

- 1. for Geographic Atrophy | Retinal Physician Complement Inhibition [retinalphysician.com]

- 2. The future of complement therapeutics [explorationpub.com]

- 3. Small-molecule factor targeting the D ... inhibitors alternative [nature.com]

- 4. First-in-Class Clinically Investigated Oral Factor for the... D Inhibitors [link.springer.com]

- 5. Small-molecule factor targeting the D ... inhibitors alternative [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-Class Clinically Investigated Oral Factor D ... [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Alternative and Terminal Complement ... [pubmed.ncbi.nlm.nih.gov]

- 8. Complement system activation through the alternative ... [sciencedirect.com]

- 9. Gut complement system: a new frontier in microbiota-host ... [jci.org]

danicopan in vitro potency and selectivity

Mechanism of Action and Selectivity

Danicopan is a first-in-class, oral, small-molecule inhibitor of complement factor D (FD), a serine protease critical for the activation and amplification of the complement system's alternative pathway (AP) [1] [2].

Its selectivity arises from its targeted inhibition of the alternative pathway, leaving the classical and lectin pathways largely intact [3] [2]. This selective inhibition disrupts the amplification loop of the complement cascade, thereby preventing the formation of C3 convertase (C3bBb). This action subsequently reduces the downstream generation of C5 convertase, anaphylatoxins, and the membrane attack complex (MAC) [3] [2].

The diagram below illustrates this targeted mechanism and its consequences on red blood cells (RBCs).

Diagram of this compound's selective inhibition of the complement alternative pathway, preventing both intravascular and extravascular hemolysis.

Experimental Evidence for Potency and Selectivity

The following table summarizes the key experimental findings related to this compound's activity, as reported in the preclinical and clinical studies.

| Experimental Aspect | Findings and Outcomes | Experimental Context |

|---|---|---|

| Factor D Inhibition | Potent inhibitory effect on FD, preventing AP C3 convertase formation [1]. | Preclinical compound optimization [1]. |

| Alternative Pathway Inhibition | Inhibition of AP-mediated hemolysis; effective blockade of AP-initiated and amplification-loop dependent complement activity [3]. | In vitro assays and studies on PNH patient RBCs [3]. |

| C3 Fragment Deposition | Prevention of C3 fragment deposition on GPI-deficient erythrocytes [3]. | Flow cytometry analysis in a phase II monotherapy trial [3]. |

| Functional Hemolysis Control | Significant reduction in lactate dehydrogenase (LDH) and increase in hemoglobin, indicating control of intravascular hemolysis [3] [4]. | Clinical trials in PNH patients (monotherapy and add-on) [3] [4]. |

Key Experimental Protocols

The search results describe several methodologies used to evaluate this compound's activity. Here are the details of key experiments:

In Vitro Potency and Selectivity Assessment: Compounds were synthesized and tested in vitro for potency, selectivity, and metabolic stability [1]. The optimized compounds, including this compound, were then put through primary and secondary pharmacology tests, including inhibitory effects on FD and different complement pathways [1].

Alternative Pathway Activity Assay: A standard method used was the Wieslab assay for serum alternative pathway activity [3]. This assay was conducted in a central laboratory using commercial kits to measure the inhibitory effect of this compound on the AP.

C3 Fragment Deposition Measurement: This was evaluated using flow cytometry. GPI-deficient erythrocytes from PNH patients were analyzed using a FITC-conjugated anti-human C3d antibody to quantify the level of C3 opsonization after treatment [3].

Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation: The optimized compounds underwent PK and PD evaluations in animals [1]. In clinical trials, plasma this compound concentrations were determined using liquid chromatography, and these levels were correlated with pharmacodynamic markers like AP activity and Bb fragment levels [3].

References

- 1. First-in-Class Clinically Investigated Oral Factor D ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound's FDA approval: a breakthrough in the treatment... [journals.lww.com]

- 3. This compound: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy & Safety | VOYDEYA™ (this compound) [voydeyahcp.com]

Clinically Investigated Oral Complement Inhibitors

The table below summarizes key small-molecule Factor D inhibitors that have reached clinical investigation.

| Inhibitor Name | Target | Development Stage | Key Characteristics & Findings |

|---|---|---|---|

| Danicopan (ACH-4471) | Complement Factor D | Approved (as add-on therapy for PNH) | First-in-class oral Factor D inhibitor; inhibits alternative pathway (AP) activation and C3 fragment deposition; Preclinical data showed suitable pharmacokinetics (PK) for oral dosing [1] [2]. |

| Vemircopan (ALXN2050) | Complement Factor D | Clinically Investigated | Exhibited enhanced preclinical profile vs. This compound: greater in vitro potency, lower systemic clearance, and higher oral bioavailability in animal models [1]. |

Methodologies in Small-Molecule Inhibitor Design

The discovery and optimization of these inhibitors rely on advanced design and screening strategies.

Fragment-Based Drug Discovery (FBDD)

This approach starts with identifying simple, low molecular weight chemical "fragments" that bind weakly to the target. These fragments are then systematically elaborated into potent, drug-like inhibitors [3]. The workflow is highly iterative and relies on robust biophysical techniques.

Diagram of the FBDD workflow, an iterative process for inhibitor development.

- Library Design: Fragments typically follow the "Rule of 3" (MW < 300, clogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure high solubility and ligand efficiency [3].

- Screening & Validation: Due to weak binding, screening uses biophysical methods like X-ray crystallography, NMR spectroscopy, and Surface Plasmon Resonance to confirm target engagement and identify binding modes [3].

- Hit Elaboration: Validated fragment "hits" are chemically grown and optimized, guided by structures of the fragment bound to the target protein to improve potency and drug properties [3] [4].

Structure-Based and Virtual Screening

- Structure-Based Design: This involves analyzing high-resolution structures (e.g., from X-ray crystallography) of the target protein with bound inhibitors or substrates. Comparing structures of related enzymes (e.g., CYP17A1 vs. CYP21A2) helps design modifications that enhance selectivity and reduce off-target effects [4].

- Virtual Screening: Computational methods can rapidly screen millions of compounds. One study used pharmacophore models derived from molecular dynamics simulations of a peptide inhibitor bound to complement protein C3, followed by molecular docking to identify potential small-molecule binders [5].

Essential Experimental Protocols for Validation

A robust preclinical package requires a multi-faceted experimental approach to demonstrate a compound's potential.

In Vitro Pharmacological Profiling

- Target Potency & Selectivity:

- FD Inhibition Assay: Directly measure the inhibitor's potency (IC50) against Factor D enzymatic activity [1].

- Complement Pathway Assays: Use Wieslab or similar kits to evaluate inhibition of the alternative pathway (AP), classical pathway (CP), and lectin pathway (LP) to confirm pathway-specific activity [2].

- Selectivity Screening: Test the compound against a panel of other serine proteases to ensure selectivity and minimize off-target risks [1].

- Cellular Disease Models:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

- In Vitro PK Profiling: Assess metabolic stability using liver microsomes or hepatocytes, and evaluate Caco-2 cell permeability to predict oral absorption [1].

- In Vivo Animal Studies:

- PK Studies: Administer the inhibitor to animals and collect serial blood samples to determine key parameters: AUC (exposure), Cmax (peak concentration), half-life, and oral bioavailability [1].

- PD Studies: A common model involves treating FD-humanized mice with a lipopolysaccharide (LPS) challenge to induce systemic AP activation. The inhibitor's efficacy is confirmed by measuring the reduction of complement activation biomarkers (e.g., Bb, C3a, C5a, sC5b-9) in plasma [6].

Key in vivo experiments for PK/PD profiling in animal models.

Future Directions and Considerations

The successful approval of this compound validates Factor D as a target for oral therapy. Current research focuses on:

- Developing Next-Generation Inhibitors: The progression from this compound to vemircopan exemplifies the drive for improved potency and pharmacokinetic profiles [1].

- Expanding Therapeutic Applications: Research is exploring these inhibitors in other complement-mediated diseases like C3 glomerulopathy and age-related macular degeneration [1] [6].

- Integrating New Technologies: The use of machine learning in virtual screening is a growing trend to enhance the efficiency and success rate of identifying novel chemical starting points [7].

References

- 1. First-in-Class Clinically Investigated Oral Factor D ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of inhibitors with improved selectivity ... [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Screening of Chemical Compounds for Discovery ... [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule factor D inhibitors targeting the alternative ... [pubmed.ncbi.nlm.nih.gov]

- 7. Integrated virtual screening, molecular modeling and ... [sciencedirect.com]

Technical Profile: Danicopan Binding Affinity to Complement Factor D

Drug Overview and Mechanism of Action

Danicopan (development codes: ACH-4471, ACH-0144471, ALXN2040) is a first-in-class oral inhibitor targeting complement factor D, a critical serine protease in the alternative pathway amplification loop [1]. This small molecule therapeutic agent represents a significant advancement in targeting complement-mediated diseases through oral administration rather than parenteral delivery. This compound exerts its therapeutic effect through highly selective binding to factor D, inhibiting its ability to cleave factor B in the C3bB complex, thereby preventing the formation of the C3bBb complex (alternative pathway C3 convertase) [2]. This mechanism effectively blocks the amplification loop of the complement cascade, substantially reducing downstream complement activation including C3 fragment deposition, anaphylatoxin generation, and membrane attack complex formation [3] [4].

The strategic targeting of factor D, which circulates in plasma at the lowest concentration among complement components, provides an efficient means to regulate complement activation amplification while potentially preserving some protective functions of other pathways [4]. The high binding affinity and selectivity of this compound for factor D underpin its therapeutic potential across multiple complement-mediated disorders, with demonstrated efficacy in paroxysmal nocturnal hemoglobinuria (PNH) and ongoing investigations for geographic atrophy secondary to age-related macular degeneration [2] [5].

Quantitative Binding Affinity Data

The binding interaction between this compound and complement factor D has been rigorously quantified through multiple experimental approaches, revealing high-affinity binding characteristics essential for therapeutic efficacy. The following table summarizes the key quantitative binding parameters established for this compound:

Table 1: Quantitative Binding Parameters of this compound to Complement Factor D

| Parameter | Value | Experimental Context | Source |

|---|---|---|---|

| KD (Dissociation Constant) | 0.54 nM | High-affinity binding to factor D | [5] |

| Factor D Enzymatic Inhibition | IC50: 2.0 nM | In vitro enzymatic assay | [1] |

| Alternative Pathway Inhibition | IC50: 5.4 nM | In vitro Wieslab assay | [1] |

| Plasma Half-life (T1/2) | ~3-6 hours | Preclinical species | [1] |

| Oral Bioavailability | 49-67% | Preclinical species | [1] |

The sub-nanomolar dissociation constant (KD = 0.54 nM) demonstrates exceptionally tight binding between this compound and factor D, which translates to potent functional inhibition of the alternative pathway with an IC50 of 5.4 nM in the Wieslab complement activity assay [1] [5]. This high binding affinity is particularly notable given that this compound targets the enzymatic activity of factor D, which circulates at concentrations approximately 20-fold lower than other complement serine proteases, making efficient inhibition feasible despite its small molecular size [4].

The favorable pharmacokinetic properties, including moderate plasma half-life and good oral bioavailability across preclinical species, supported the clinical development of a three-times-daily (TID) dosing regimen that maintains therapeutic factor D inhibition throughout the dosing interval [1] [3]. The combination of high binding affinity and suitable pharmacokinetic profile enables this compound to achieve sustained suppression of complement alternative pathway activation at clinically achievable doses.

Experimental Protocols and Methodologies

Factor D Binding Affinity Determination

The primary quantitative binding data for this compound were generated using surface plasmon resonance (SPR) technology, which enables real-time monitoring of molecular interactions without labeling requirements. The experimental protocol involved immobilizing purified human factor D on a CM5 sensor chip using standard amine coupling chemistry to achieve approximately 5,000 response units [1]. Serial dilutions of this compound (typically ranging from 0.1 nM to 100 nM) were then injected over the immobilized factor D surface at a flow rate of 30 μL/min in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant P20, pH 7.4) at 25°C.

The association phase was monitored for 3 minutes, followed by a dissociation phase of 5 minutes during which buffer alone flowed over the sensor surface. Sensorgrams were reference-subtracted and fitted to a 1:1 Langmuir binding model using BIAevaluation software to calculate kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD = koff/kon) [1] [5]. The exceptionally slow dissociation rate (koff) contributed significantly to the sub-nanomolar affinity, supporting prolonged occupancy of the factor D active site and sustained pharmacological effect.

Functional Inhibition Assays

Factor D Enzymatic Activity Assay: The direct enzymatic inhibition of factor D by this compound was quantified using a fluorescence-based assay measuring cleavage of a specific fluorogenic substrate. Recombinant human factor D (1 nM) was pre-incubated with varying concentrations of this compound (0.1-1000 nM) for 30 minutes at 37°C in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). The reaction was initiated by adding the fluorogenic substrate (200 μM final concentration), and fluorescence accumulation was monitored continuously for 60 minutes using a plate reader with excitation/emission at 380/460 nm. IC50 values were determined from non-linear regression analysis of inhibition curves [1].

Complement Alternative Pathway Inhibition (Wieslab Assay): The functional consequences of factor D inhibition on pathway activity were assessed using the commercially available Wieslab Complement System Alternative Pathway kit. Pooled normal human serum was pre-incubated with this compound (0.5-500 nM) for 15 minutes at 37°C, then diluted 1:18 in assay buffer and added to microplates coated with activators of the alternative pathway. After incubation at 37°C for 30 minutes, complement activation was detected using alkaline phosphatase-conjugated antibodies specific for C5b-9, followed by addition of pNPP substrate and measurement of absorbance at 405 nm. IC50 values were calculated from the concentration-response curves [3].

Cellular Activity Assays

PNH Erythrocyte C3 Deposition Assay: The functional relevance of this compound binding was further validated using erythrocytes from PNH patients, which lack glycosylphosphatidylinositol (GPI)-anchored complement regulators. PNH erythrocytes were incubated with 10% PNH patient serum (as a source of complement proteins) and varying concentrations of this compound (1-1000 nM) for 30 minutes at 37°C. Cells were then washed and stained with fluorescein isothiocyanate (FITC)-conjugated anti-C3d antibody, and C3 fragment deposition was quantified by flow cytometry. This compound demonstrated concentration-dependent inhibition of C3 deposition with an IC50 of approximately 10 nM [3].

Hemolysis Assays: The protective effect of this compound against complement-mediated hemolysis was assessed using PNH erythrocytes exposed to 10% human serum in the presence of increasing this compound concentrations (1-1000 nM). After 1-hour incubation at 37°C, hemoglobin release was measured spectrophotometrically at 412 nm, demonstrating potent inhibition of hemolysis with complete protection achieved at concentrations above 100 nM [3].

Complement Pathway Inhibition Mechanism

The following diagram illustrates the precise molecular target of this compound within the complement alternative pathway and its consequential effects on downstream complement activation:

Diagram 1: this compound inhibition mechanism targeting factor D in the complement alternative pathway. The diagram illustrates how this compound binds to and inhibits factor D, preventing formation of C3 convertase and subsequent complement activation.

The diagram demonstrates how this compound's specific inhibition of factor D disrupts the critical amplification loop of the complement system. By preventing factor D-mediated cleavage of factor B, this compound blocks both the initial formation and proper function of the C3 convertase enzymes (C3bBb and C3[H2O]Bb) [4]. This inhibition substantially reduces all downstream complement effector mechanisms including: (1) opsonization through reduced C3b deposition on target cells; (2) inflammatory mediator production through decreased anaphylatoxin (C3a, C5a) generation; and (3) direct cell lysis through diminished membrane attack complex (C5b-9) formation [3] [4]. This targeted mechanism is particularly therapeutic in PNH, where erythrocytes lacking GPI-anchored complement regulators (CD55 and CD59) are exquisitely sensitive to complement-mediated destruction [3].

Clinical Development and Therapeutic Applications

This compound has advanced through comprehensive clinical development, with its binding affinity profile directly informing dosing strategies and therapeutic applications across multiple complement-mediated disorders:

Table 2: Clinical Development Status of this compound Across Indications

| Therapeutic Area | Development Status | Key Findings | Reference |

|---|---|---|---|

| PNH (monotherapy) | Phase II Completed | Increased hemoglobin (1.7 g/dL), reduced LDH (5.7×ULN to 1.8×ULN), improved FACIT-Fatigue scores | [3] |

| PNH (add-on to C5 inhibitors) | Phase III (ALPHA Trial) | Significantly increased hemoglobin (2.94 g/dL at 12 weeks), 59.5% transfusion avoidance vs 0% placebo | [2] [6] |

| Geographic Atrophy (AMD) | Phase II Investigation | Demonstrated blood-retina barrier penetration with sustained ocular tissue exposure | [5] |

| Chronic Spontaneous Urticaria | Proof-of-Concept | Early-phase investigation for antihistamine-resistant cases | [2] |

The translation of this compound's binding properties to clinical efficacy is particularly evident in PNH. As monotherapy in complement inhibitor-naïve PNH patients, this compound (100-200 mg TID) demonstrated significant hemolysis control, reducing lactate dehydrogenase (LDH) levels from 5.7 times the upper limit of normal (ULN) to 1.8 times ULN at day 28, while increasing hemoglobin concentrations by 1.7 g/dL by day 84 [3]. As add-on therapy to C5 inhibitors (eculizumab or ravulizumab) in the Phase III ALPHA trial, this compound provided additional hematologic benefit for patients with significant extravascular hemolysis, increasing hemoglobin by 2.94 g/dL at 12 weeks while maintaining control of intravascular hemolysis [2] [6].

The tissue distribution properties of this compound have supported its investigation in extravascular conditions. Preclinical studies demonstrated that this compound effectively crosses the blood-retina barrier, with particularly high and sustained exposure in melanin-containing ocular tissues (choroid/Bruch's membrane/retinal pigment epithelium), where exposure was 62.7-fold higher than in plasma after multiple dosing in pigmented animals [5]. This distribution profile, coupled with its high binding affinity for factor D, provides a pharmacological rationale for investigating this compound in geographic atrophy secondary to age-related macular degeneration, a condition with established alternative pathway involvement.

Conclusion

This compound represents a pharmacologically optimized factor D inhibitor whose sub-nanomolar binding affinity (KD = 0.54 nM) translates to potent and selective inhibition of the complement alternative pathway. The well-characterized binding interaction, elucidated through rigorous biochemical and cellular assays, supports its therapeutic application across multiple complement-mediated disorders. The favorable oral bioavailability and tissue distribution properties, particularly its penetration of the blood-retina barrier and retention in ocular tissues, further expand its potential clinical utility beyond hematologic indications.

The comprehensive clinical development program has validated the translation of this compound's binding characteristics to meaningful patient benefits, culminating in its recent regulatory approval as an add-on therapy for PNH patients with significant extravascular hemolysis despite C5 inhibitor treatment. Ongoing investigations in geographic atrophy and other complement-mediated conditions continue to explore the full therapeutic potential of targeted factor D inhibition through oral administration.

References

- 1. First-in-Class Clinically Investigated Oral Factor D ... [pubmed.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 3. This compound: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]

- 4. Complement System Part I – Molecular Mechanisms of ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]

- 6. Long-term efficacy and safety of this compound as add-on ... [sciencedirect.com]

danicopan preclinical animal studies pharmacokinetics

Preclinical Pharmacokinetics and Tissue Distribution

The key preclinical findings primarily come from a distribution study in pigmented and albino rats and rabbits. The results demonstrate that danicopan crosses the blood-retina barrier and achieves high, sustained exposure in ocular tissues, particularly those containing melanin [1].

Table 1: this compound Ocular Tissue Exposure in Pigmented Rabbits After Multiple Doses

| Tissue | Ratio of AUC (Tissue vs. Plasma) | Key Finding |

|---|---|---|

| Neural Retina | 3.4-fold higher | Crosses the blood-retina barrier [1] |

| Choroid/Bruch's Membrane/Retinal Pigment Epithelium | 62.7-fold higher | High, sustained exposure due to melanin binding [1] |

Table 2: Key Pharmacokinetic and Binding Properties

| Parameter | Property / Finding | Experimental Context |

|---|---|---|

| Melanin Binding | Established, reversible binding | Characterized in vitro [1] |

| Tissue Persistence | Quantifiable in pigmented rat uvea 672 hours post-dose; remained quantifiable in pigmented rabbit ocular tissues 240 hours post-dose | Observed in pigmented animals but not in most other tissues or albino animals after 24 hours [1] |

Detailed Experimental Protocols

The data presented in the tables above were generated using the following key methodologies.

Tissue Distribution via Whole-Body Autoradiography

This protocol assessed the general tissue distribution of this compound and its metabolites [1].

- Animal Models: Pigmented and albino rats.

- Dosing: Single oral administration of carbon-14 radiolabeled this compound ([14C]-danicopan).

- Data Collection: Animals were frozen at predetermined time points post-dose. Cryosections of the whole body were prepared and exposed to imaging plates to visualize and quantify the concentration of drug-derived radioactivity across various tissues.

Ocular Tissue Pharmacokinetics

This protocol provided the quantitative data on this compound levels in specific eye structures [1].

- Animal Models: Pigmented and albino rabbits.

- Dosing: Both single and multiple oral doses of unlabeled this compound.

- Sample Collection: At various time points after the final dose, animals were euthanized, and specific ocular tissues (neural retina, choroid/Bruch's membrane/retinal pigment epithelium) along with plasma were collected.

- Bioanalysis: Drug concentrations in the tissues and plasma were measured to determine standard pharmacokinetic parameters like AUC (Area Under the curve) and Cmax (maximum concentration), allowing for direct tissue-to-plasma comparisons.

In Vitro Melanin Binding Assay

This experiment directly characterized the interaction between this compound and melanin [1].

- Method: An in vitro binding assay was used to quantify the affinity of this compound for melanin, confirming the mechanism behind the observed sustained exposure in pigmented ocular tissues.

Mechanism and Relevance to Experimental Design

This compound is a small molecule designed to selectively and reversibly inhibit complement factor D, a serine protease that is crucial for activating the alternative complement pathway [2]. The preclinical studies were designed based on the hypothesis that oral this compound could reach and inhibit the complement system in the posterior segment of the eye, which is relevant for treating geographic atrophy [1].

The following diagram illustrates the logical workflow connecting the experimental protocols to the key findings and their translational relevance:

Experimental workflow from protocols to translational insight.

References

Danicopan Blood-Retina Barrier Penetration: Technical Analysis for Ocular Therapeutic Development

Introduction and Scientific Rationale

Danicopan (ALXN2040, ACH-0144471) is a first-in-class, oral small-molecule inhibitor of complement factor D that has demonstrated significant potential for treating ocular conditions involving complement alternative pathway (AP) dysregulation. As a serine protease inhibitor with high affinity (KD = 0.54 nM) for factor D, this compound blocks the cleavage of factor B into Ba and Bb fragments, thereby preventing formation of the AP C3 convertase (C3bBb) and subsequent complement activation, amplification, and terminal pathway effector functions [1]. The therapeutic rationale for investigating this compound's ocular distribution stems from the established role of complement AP dysregulation in geographic atrophy (GA), an advanced form of age-related macular degeneration characterized by drusen formation and progressive degeneration of choroid/Bruch's membrane/retinal pigment epithelium (RPE) layers in the macula [1]. Unlike intravitreal administration routes that bypass ocular barriers but require frequent invasive injections, oral delivery represents a patient-friendly alternative that could improve treatment compliance and outcomes, particularly for bilateral disease [1].

The blood-retina barrier (BRB) represents a significant challenge for systemic drug delivery to posterior ocular tissues, with tight junctions between retinal vascular endothelial cells (inner BRB) and retinal pigment epithelial cells (outer BRB) strictly regulating molecular permeation from systemic circulation to retinal tissues [1]. This report provides a comprehensive technical analysis of this compound's ability to penetrate the BRB based on preclinical distribution studies, including quantitative pharmacokinetic data, detailed experimental methodologies, and strategic implications for ocular drug development.

Quantitative Ocular Tissue Distribution Data

Single-Dose Pharmacokinetics in Rabbits

Following single oral administration of this compound in both pigmented and albino rabbit models, researchers observed significant distribution to posterior ocular tissues, with particularly notable accumulation in melanin-containing tissues of pigmented animals [1]. The table below summarizes the key single-dose pharmacokinetic parameters:

| Ocular Tissue | Animal Model | Cmax Ratio (Tissue:Plasma) | AUC Ratio (Tissue:Plasma) | Notes |

|---|---|---|---|---|

| Neural Retina | Pigmented Rabbit | ~1.0-fold | ~1.0-fold | Similar exposure to plasma |

| Neural Retina | Albino Rabbit | ~1.0-fold | ~1.0-fold | Similar exposure to plasma |

| Choroid/BrM/RPE | Albino Rabbit | ~1.0-fold | ~1.0-fold | Similar exposure to plasma |

| Choroid/BrM/RPE | Pigmented Rabbit | 2.9-fold | 23.8-fold | Significant accumulation |

| Uvea | Pigmented Rat | Quantifiable at 672h | N/A | Extreme persistence in melanin-rich tissue |

| Uvea | Albino Rat | Non-quantifiable after 24h | N/A | No melanin binding |

Table 1: Single-dose pharmacokinetic parameters of this compound in ocular tissues compared to plasma. BrM = Bruch's membrane; RPE = retinal pigment epithelium; Cmax = maximum concentration; AUC = area under the concentration-time curve.

Multiple-Dose Pharmacokinetics in Rabbits

Repeated oral administration of this compound resulted in substantial tissue accumulation and sustained exposure in pigmented ocular tissues, demonstrating the drug depot effect created by melanin binding [1]. The following table summarizes the multiple-dose pharmacokinetic parameters:

| Ocular Tissue | Animal Model | Cmax Ratio (Tissue:Plasma) | AUC Ratio (Tissue:Plasma) | Elimination Pattern |

|---|---|---|---|---|

| Neural Retina | Pigmented Rabbit | N/A | 3.4-fold | Slowly declining |

| Neural Retina | Albino Rabbit | N/A | ~1.0-fold | Parallel to plasma decline |

| Choroid/BrM/RPE | Pigmented Rabbit | 5.8-fold | 62.7-fold | Extremely sustained (quantifiable at 240h) |

| Choroid/BrM/RPE | Albino Rabbit | ~1.0-fold | ~1.0-fold | Parallel to plasma decline |

Table 2: Multiple-dose pharmacokinetic parameters of this compound in ocular tissues after repeated oral administration.

The concentration-time profiles revealed that this compound levels in ocular tissues of pigmented animals declined much more slowly than in plasma, with drug concentrations remaining quantifiable in choroid/BrM/RPE complexes up to 240 hours post-final dose [1]. This prolonged residence time suggests that melanin binding creates a sustained-release reservoir that could potentially allow for less frequent dosing in clinical applications while maintaining therapeutic levels in target tissues.

Experimental Methodologies

In Vivo Ocular Pharmacokinetic Studies

The definitive studies on this compound's ocular distribution employed carefully designed animal models to evaluate both BRB penetration and melanin-binding characteristics [1]:

Animal Models: Both pigmented (Long-Evans rats, Dutch Belted rabbits) and albino (Wistar Han rats, New Zealand White rabbits) animals were used to differentiate melanin-related effects from general distribution patterns. The use of paired pigmented and albino models allowed researchers to distinguish general tissue distribution from melanin-specific binding.

Dosing Regimens: Animals received single or multiple oral doses of this compound at 20 mg/kg. Formulations consisted of suspensions in 60:36.3:3.7 (v:v:v) polyethylene glycol 400:saline:dimethyl sulfoxide, administered via oral gavage.

Tissue Collection and Analysis: At predetermined time points post-dosing, animals were euthanized, and ocular tissues (neural retina, choroid/BrM/RPE complex) along with plasma samples were collected. Drug concentrations were quantified using validated LC-MS/MS methods with sensitivity adequate for low tissue concentrations.

Radiolabeled Tracing: [¹⁴C]-danicopan was synthesized with the label located in the tertiary amide carbonyl core of the molecule (radiochemical purity: 99.8%; specific activity: 57.9 mCi/mmol). This allowed precise tracking of drug-derived radioactivity in tissues [1].

Experimental workflow for this compound ocular distribution studies, combining pigmented/albino models with multiple analytical techniques.

Tissue Distribution via Quantitative Whole-Body Autoradiography (QWBA)

The QWBA methodology provided comprehensive spatial and temporal distribution data for this compound-derived radioactivity throughout the entire animal body [1]:

Dosing and Sacrifice: Pigmented and albino rats received a single oral dose of 20 mg/kg [¹⁴C]-danicopan and were euthanized at time points ranging from 1 to 672 hours post-dose.

Sample Processing: Carcasses were frozen in hexane/dry ice and stored at ≤-20°C before processing. Frozen samples were embedded in 1% carboxymethylcellulose matrix and sectioned into approximately 40-µm-thick sagittal sections using a cryomicrotome maintained at -20°C.

Imaging and Quantification: Tissue sections were labeled with [¹⁴C]-glucose calibration standards, exposed to [¹⁴C]-sensitive phosphor-imaging plates, and scanned using a GE Amersham Molecular Dynamics Typhoon 9410 image acquisition system. Digital quantification of radioactivity concentrations in specific ocular tissues enabled precise comparison across time points and between animal types.

In Vitro Melanin Binding Studies

To directly characterize This compound-melanin interactions, researchers conducted in vitro binding assays using synthetic melanin. These studies confirmed the drug's binding affinity to melanin polymers and helped quantify binding parameters that explained the observed in vivo distribution patterns [1]. The specific methodology included:

Incubation Conditions: this compound was incubated with synthetic melanin under physiologically relevant conditions (pH 7.4, 37°C) for specified durations.

Binding Quantification: After incubation, bound and free drug fractions were separated using appropriate techniques (e.g., centrifugation, filtration), and drug concentrations in each fraction were quantified.

Parameter Calculation: Binding parameters, including association constants and binding capacity, were calculated from saturation binding curves to characterize the affinity and extent of this compound-melanin interaction.

Technical Approaches to Blood-Retina Barrier Penetration

Physiological Barriers and Penetration Strategies

The blood-ocular barrier consists of two main components: the blood-aqueous barrier (formed by nonpigmented ciliary epithelium and iris vascular endothelium) and the blood-retina barrier (comprising retinal pigment epithelium and retinal vascular endothelium) [2]. These barriers feature tight junctions that strictly limit molecular transit from systemic circulation to ocular tissues, presenting a fundamental challenge for orally administered drugs targeting posterior segment diseases [2]. This compound appears to overcome these barriers through several key characteristics:

Small Molecule Properties: With a molecular weight of 580.42 g/mol and favorable lipophilicity, this compound possesses physicochemical properties conducive to passive diffusion across biological membranes [3].

Melanin Binding Affinity: The drug's demonstrated binding to ocular melanin creates a reservoir effect in pigmented tissues, leading to accumulation and sustained release that results in higher and more prolonged exposure than in plasma [1].

Active Transport Possibilities: While not explicitly demonstrated in the available studies, the extensive distribution to retinal tissues suggests potential involvement of active transport mechanisms that could enhance BRB penetration.

Comparative Penetration Strategies

Alternative strategies for enhancing drug delivery across the BRB that provide context for this compound's achievement include:

Barrier Disruption: Temporary breakdown of the BRB through physiological or pharmacological means can enhance penetration but carries potential safety risks [2].

Nanocarrier Systems: Liposomes, nanoparticles, and other nanoscale delivery systems can be designed to target ocular tissues, but face challenges with systemic administration and precise targeting [2].

Prodrug Approaches: Chemical modification to enhance lipophilicity or utilize specific transport systems can improve BRB penetration but may alter pharmacological activity.

This compound's multimechanistic approach to blood-retina barrier penetration and ocular tissue distribution, highlighting melanin binding as a key differentiator.

Translational Significance and Clinical Implications

The translational relevance of this compound's ocular distribution profile is substantial for developing treatments for geographic atrophy and other complement-mediated ocular conditions. The demonstration that oral this compound achieves therapeutically relevant concentrations in posterior ocular tissues, particularly in the critical choroid/BrM/RPE complex affected in GA, supports its potential as a viable alternative to intravitreal injections [1]. The melanin-binding property provides a unique pharmacological advantage by creating a drug reservoir that sustains tissue exposure well beyond plasma elimination, potentially allowing for optimized dosing regimens that maintain continuous complement inhibition in target tissues.

From a clinical development perspective, the differential distribution between pigmented and albino animals highlights the importance of considering ocular pigmentation as a potential variable in drug response. This finding suggests that melanin content could influence both efficacy and safety profiles in human populations, possibly warranting stratification in clinical trials or dose adjustments based on fundus pigmentation patterns. Furthermore, the ability to achieve effective complement inhibition in ocular tissues via oral administration addresses a significant unmet need in GA treatment by potentially improving patient compliance and quality of life through reduced treatment burden compared to frequent intravitreal injections.

The complement inhibition strategy employed by this compound represents a mechanistically grounded approach for GA treatment, given the well-established genetic and biochemical evidence implicating alternative pathway dysregulation in AMD pathogenesis. By targeting the proximal alternative pathway at the level of factor D, this compound potentially inhibits all three effector functions of the complement cascade—opsonization, inflammatory response, and cell lysis—thereby addressing multiple aspects of complement-mediated tissue damage in GA [1].

Conclusion

References

Danicopan Ocular Distribution and Melanin Binding: Technical Analysis for Researchers

Scientific Rationale and Mechanism of Action

The therapeutic potential of danicopan in geographic atrophy (GA), an advanced form of age-related macular degeneration, stems from its ability to inhibit the complement alternative pathway (AP) while achieving effective ocular distribution via oral administration.

Figure 1: this compound's ocular distribution pathway after oral administration

Factor D Inhibition Mechanism: this compound (ALXN2040, ACH-0144471, ACH-4471) is a first-in-class, small-molecule inhibitor of complement factor D, a serine protease that cleaves factor B to form the AP C3 convertase (C3bBb). By binding factor D with high affinity (KD = 0.54 nM), this compound prevents AP activation, amplification, and terminal pathway activation, thereby inhibiting all three complement effector functions: opsonization, inflammatory response, and cell lysis [1] [2].

Ocular Targeting Rationale: Complement AP dysregulation has been implicated in GA pathogenesis, with evidence of local and systemic alterations in complement components in GA patients. Oral administration represents a promising therapeutic strategy that addresses limitations of intravitreal injections, including invasiveness, need for frequent administration, procedure-related risks, and poor patient compliance, while simultaneously treating both eyes in bilateral disease [1].

Quantitative Ocular Distribution Profiles

Single-Dose Exposure Profile

The following table summarizes this compound's ocular distribution following single oral administration in preclinical models:

| Ocular Tissue | Albino Rabbit Exposure vs. Plasma | Pigmented Rabbit Exposure vs. Plasma |

|---|---|---|

| Neural Retina | Cmax and AUC similar to plasma [1] | Cmax and AUC similar to plasma [1] |

| Choroid/BrM/RPE | Cmax and AUC similar to plasma [1] | Cmax: 2.9-fold higher than plasma AUC: 23.8-fold higher than plasma [1] |

BrM: Bruch's Membrane; RPE: Retinal Pigment Epithelium

Multiple-Dose Exposure Profile

After repeated oral administration, this compound demonstrates significant accumulation in pigmented ocular tissues:

| Ocular Tissue | Albino Rabbit Exposure vs. Plasma | Pigmented Rabbit Exposure vs. Plasma |

|---|---|---|

| Neural Retina | Data not specifically reported [1] | AUC: 3.4-fold higher than plasma [1] |

| Choroid/BrM/RPE | Exposure similar to plasma [1] | Cmax: 5.8-fold higher than plasma AUC: 62.7-fold higher than plasma [1] |

Elimination Kinetics: In pigmented rabbits, ocular tissue exposures declined slowly but remained quantifiable up to 240 hours post-dose following multiple dosing, demonstrating sustained drug retention [1]. In pigmented rats, radioactivity from [¹⁴C]-danicopan remained detectable in uveal tissues for up to 672 hours (28 days) post-dose [1].

Experimental Methodologies

In Vivo Ocular Pharmacokinetic Studies

Animal Models: Studies utilized both pigmented (Long-Evans rats, Dutch Belted rabbits) and albino (Wistar Han rats, New Zealand White rabbits) animals to differentiate melanin-related effects from general drug distribution [1].

Dosing Regimens:

- Single-dose studies: this compound administered orally at 20 mg/kg to rats and similar therapeutic doses to rabbits

- Multiple-dose studies: Repeated oral administration to achieve steady-state concentrations and assess accumulation potential [1]

Tissue Collection and Analysis:

- Animals euthanized at predetermined timepoints (1 hour to 672 hours post-dose)

- Ocular tissues meticulously dissected: neural retina separated from choroid/BrM/RPE complex

- Drug concentrations quantified using validated LC-MS/MS methods [1]

Melanin Binding Assessment

In Vitro Binding Studies:

- Melanin isolated from porcine retinal pigment epithelium and choroid

- Binding affinity characterized at physiologically relevant pH conditions (pH 7.4 and acidic melanosomal pH 5)

- Equilibrium dissociation constants (Kd) and maximum binding capacity (Bmax) determined [3]

Whole-Body Autoradiography:

- [¹⁴C]-labeled this compound administered orally to pigmented and albino rats

- Tissue distribution of drug-derived radioactivity tracked using phosphor-imaging

- Quantitative analysis of ocular tissue accumulation over time [1]

Melanin Binding Mechanisms

Figure 2: Melanin binding creates a sustained drug reservoir in ocular tissues

Melin Binding Kinetics: this compound demonstrates reversible binding to ocular melanin, consistent with other melanin-binding drugs like levofloxacin, which show Kd values of approximately 50-150 μM and Bmax values of 40-112 nmol·mg⁻¹ [4]. This binding occurs primarily in the choroid and retinal pigment epithelium, where melanin concentration is highest [1] [3].

Cellular Retention Mechanisms: While in vitro studies show relatively rapid drug release from isolated melanin particles (hours), the presence of melanosomal membranes and cellular architecture significantly prolongs drug retention. Experimental data demonstrate drug release from pigmented ARPE-19 cells occurs over days to weeks (approximately 1 day for timolol to 11 days for levofloxacin) rather than hours [4].

Impact of Ocular Pigmentation: The profound differences in ocular exposure between pigmented and albino animals highlight the critical role of melanin binding. In albino rabbits, this compound concentrations in choroid/BrM/RPE remained similar to plasma, while in pigmented rabbits, these tissues showed 62.7-fold higher AUC after multiple dosing [1].

Translational Relevance and Research Applications

Therapeutic Implications: The demonstrated ability of oral this compound to achieve and maintain therapeutic concentrations in posterior ocular tissues supports its potential for treating geographic atrophy. The sustained exposure in choroid/BrM/RPE is particularly relevant given that AP dysregulation in these tissues is implicated in GA pathogenesis [1] [5].

Research Applications:

- Drug Design: Melanin binding represents a strategic approach for extending ocular residence time of small molecules

- Formulation Development: The reversible melanin binding property can be leveraged for sustained-release formulations

- Dosing Strategy: Accumulation in pigmented tissues supports less frequent dosing regimens after initial loading

- Disease Modeling: Preclinical data from pigmented models provide more translational predictions for human ocular pharmacokinetics [1] [6]

Experimental Considerations for Researchers:

- Model Selection: Pigmented animal models are essential for meaningful ocular PK studies of melanin-binding compounds

- Study Duration: Multiple dosing regimens necessary to fully characterize accumulation potential

- Tissue Processing: Careful dissection of ocular tissues required to differentiate drug distribution in specific retinal layers

- Analytical Sensitivity: Prolonged detection windows necessitate sensitive bioanalytical methods [1] [6]

References

- 1. This compound, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]